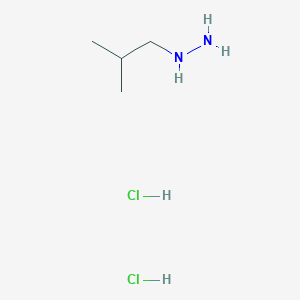
2-Bromo-5-(difluoromethyl)-3-methylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(difluoromethyl)-3-methylfuran is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a furan derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(difluoromethyl)-3-methylfuran is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-Bromo-5-(difluoromethyl)-3-methylfuran can cause changes in the biochemical and physiological processes of cells. It has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cell proliferation. It has also been shown to cause changes in the expression of genes involved in cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Bromo-5-(difluoromethyl)-3-methylfuran in lab experiments is its high yield synthesis method. It is also a versatile compound that can be used in various fields. However, its potential toxicity and lack of understanding of its mechanism of action are limitations that need to be considered in lab experiments.
Orientations Futures
There are several future directions for the study of 2-Bromo-5-(difluoromethyl)-3-methylfuran. One direction is to study its potential as an anti-cancer agent and optimize its effectiveness. Another direction is to study its potential as a fluorescent dye and optimize its properties. Further research is also needed to fully understand its mechanism of action and potential toxicity.
Conclusion:
In conclusion, 2-Bromo-5-(difluoromethyl)-3-methylfuran is a versatile compound that has potential applications in various fields. Its synthesis method has been optimized to produce high yields, and it has been studied for its potential as an anti-cancer agent, fluorescent dye, and ligand in coordination chemistry. Further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 2-Bromo-5-(difluoromethyl)-3-methylfuran can be achieved using different methods. One of the commonly used methods is the reaction of 2,5-dibromofuran with difluoromethyl ketone in the presence of a base. Another method involves the reaction of 2-bromo-5-(trifluoromethyl)-3-methylfuran with hydrogen fluoride in the presence of a catalyst. These methods have been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
2-Bromo-5-(difluoromethyl)-3-methylfuran has been studied for its potential applications in various fields. In the field of organic synthesis, it has been used as a building block for the synthesis of biologically active compounds. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. It has also been used in the synthesis of fluorescent dyes and as a ligand in coordination chemistry.
Propriétés
IUPAC Name |
2-bromo-5-(difluoromethyl)-3-methylfuran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2O/c1-3-2-4(6(8)9)10-5(3)7/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNDYQLQZAMBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

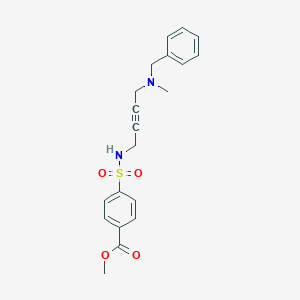
![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)
![N-(4-acetamidophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521785.png)
![2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2521786.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)
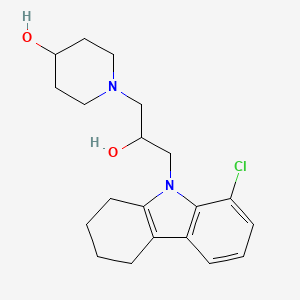
![(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2521791.png)
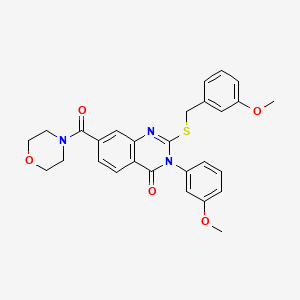
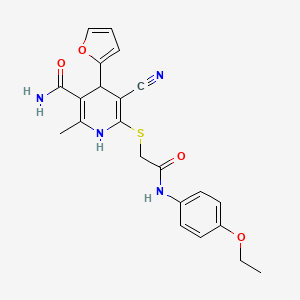
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521800.png)
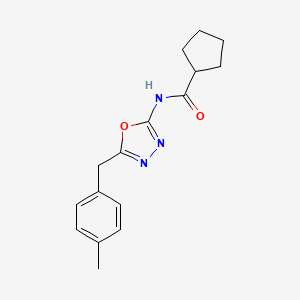
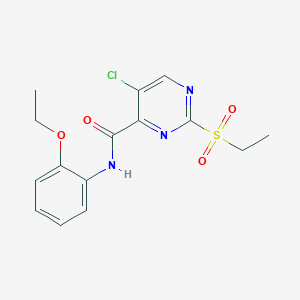
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2521803.png)
